(E)-2-(4-chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile
CAS No.: 940988-00-1
Cat. No.: VC4267635
Molecular Formula: C21H17ClN4O3
Molecular Weight: 408.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940988-00-1 |
|---|---|
| Molecular Formula | C21H17ClN4O3 |
| Molecular Weight | 408.84 |
| IUPAC Name | 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C21H17ClN4O3/c22-16-6-3-15(4-7-16)5-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-2-1-13-28-18/h1-8,13H,9-12H2/b8-5+ |
| Standard InChI Key | KRDIPKICFFRATD-VMPITWQZSA-N |
| SMILES | C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₂₃H₁₈ClN₅O₂, with a molecular weight of 439.88 g/mol. Key structural components include:
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Oxazole ring: A five-membered aromatic heterocycle with nitrogen and oxygen atoms at positions 1 and 3, respectively.
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4-Chlorostyryl group: An (E)-configured styrene derivative with a chlorine substituent at the para position of the benzene ring.
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Piperazine-furan-2-carbonyl moiety: A piperazine ring connected to a furan-2-carbonyl group via an amide bond .
Spectroscopic Data
While direct spectral data for this compound are unavailable, analogous oxazole-piperazine derivatives exhibit characteristic signals:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), vinyl protons (δ 6.8–7.0 ppm, J = 16 Hz for trans configuration), and piperazine protons (δ 2.5–3.5 ppm) .
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¹³C NMR: Oxazole carbons (δ 145–160 ppm), nitrile carbon (δ 115–120 ppm), and carbonyl carbons (δ 165–170 ppm) .
Physicochemical Properties
| Property | Value | Source Analogue |
|---|---|---|
| logP | ~4.5 | V014-3736 |
| logD (pH 7.4) | ~4.2 | V014-3736 |
| Aqueous solubility | <10 µM (logSw = -4.5) | V014-3736 |
| Polar surface area | 85–90 Ų | PubChem CID 28819011 |
Synthesis and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a multi-step approach:
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Oxazole formation: Cyclization of a β-ketonitrile precursor with ammonium acetate .
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Piperazine functionalization: Substitution of a halogen or leaving group at the oxazole’s 5-position with piperazine, followed by acylation using furan-2-carbonyl chloride .
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Styryl group introduction: Wittig or Heck coupling to install the (E)-4-chlorostyryl moiety at the oxazole’s 2-position .
Key Reaction Steps
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Step 1: Synthesis of 5-(piperazin-1-yl)oxazole-4-carbonitrile via nucleophilic aromatic substitution (SNAr) between 5-bromooxazole-4-carbonitrile and piperazine .
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Step 2: Acylation of piperazine with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base .
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Step 3: Palladium-catalyzed coupling of 2-iodo-oxazole intermediate with 4-chlorostyrylboronic acid to achieve (E)-selectivity .
| Step | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Oxazole-piperazine coupling | 65–70 | >95 |
| 2 | Furan-2-carbonylation | 80–85 | >98 |
| 3 | Styryl group installation | 50–60 | >90 |
| Parameter | Value | Method |
|---|---|---|
| Plasma protein binding | 92–95% | Equilibrium dialysis |
| Metabolic stability | t₁/₂ = 45 min (human liver microsomes) | LC-MS/MS |
| CYP inhibition | CYP3A4 (IC₅₀ = 8 µM) | Fluorogenic assay |
Comparative Analysis with Analogues
Challenges and Future Directions
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Synthetic scalability: Low yields in styryl coupling (Step 3) necessitate optimized catalysts (e.g., Pd/XPhos) .
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Toxicity profiling: Piperazine derivatives may exhibit off-target histamine receptor binding, requiring structural tweaks .
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Therapeutic targeting: Prioritize in vivo studies in xenograft models to validate anticancer efficacy .
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